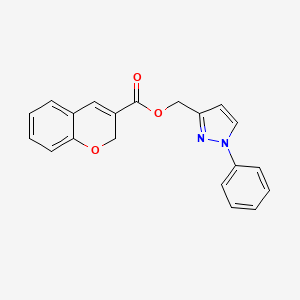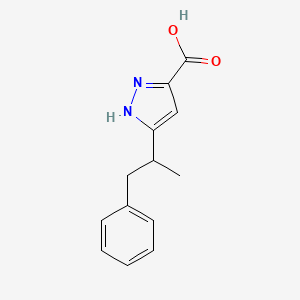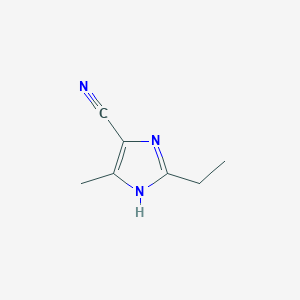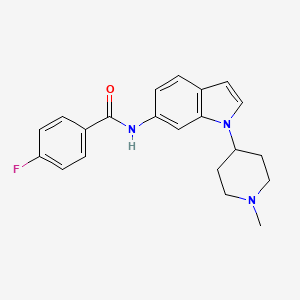
(R)-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a pyrazole moiety, which contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of a piperidine derivative with a pyrazole compound under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
®-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
®-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine has several applications in scientific research:
作用機序
The mechanism of action of ®-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
®-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine: shares structural similarities with other piperidine and pyrazole derivatives.
Substituted pyrazolo[1,5-a]pyridine compounds: These compounds also feature a pyrazole ring and are studied for their kinase inhibitory activity.
Phosphoinositide 3-kinase inhibitors: These compounds have similar applications in medicinal chemistry and are used in cancer research.
Uniqueness
What sets ®-1-Methyl-N-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC名 |
(3R)-1-methyl-N-(1-methylpyrazol-4-yl)piperidin-3-amine |
InChI |
InChI=1S/C10H18N4/c1-13-5-3-4-9(7-13)12-10-6-11-14(2)8-10/h6,8-9,12H,3-5,7H2,1-2H3/t9-/m1/s1 |
InChIキー |
JKHQBJMVYAHWSP-SECBINFHSA-N |
異性体SMILES |
CN1CCC[C@H](C1)NC2=CN(N=C2)C |
正規SMILES |
CN1CCCC(C1)NC2=CN(N=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)
![1-(3A,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B12940834.png)

![Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B12940836.png)
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)






![1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12940885.png)
![(2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12940886.png)

